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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridine

Cat. No.: B113479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of brominated 2-

methylpyridine derivatives, which are valuable intermediates in the pharmaceutical and

agrochemical industries. The following sections outline two primary methods for the

bromination of 2-methylpyridine: direct bromination and a Sandmeyer-type reaction from an

amino precursor.

Method 1: Direct Electrophilic Bromination of 2-
Methylpyridine
Direct bromination of 2-methylpyridine typically requires a Lewis acid catalyst to overcome the

deactivation of the pyridine ring towards electrophilic attack.[1] This method can lead to a

mixture of isomers, primarily 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine.[1] The

protocol below is for the synthesis of 3-bromo-2-methylpyridine.

Experimental Protocol: Synthesis of 3-Bromo-2-
methylpyridine[2][3]
Materials:

2-Methylpyridine

Aluminum chloride (AlCl₃)
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Bromine (Br₂)

Ice water

Concentrated hydrochloric acid (HCl)

8 M Sodium hydroxide (NaOH) solution

Diethyl ether

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Preparation: In a suitable reaction vessel, slowly add 46.6 g of 2-methylpyridine dropwise to

200 g of aluminum chloride.[2][3]

Heating and Bromination: Stir the mixture continuously while heating to 100°C.[2][3]

Bromine Addition: While maintaining the temperature at 100°C, slowly add 40.0 g of bromine

dropwise over a one-hour period.[2][3]

Reaction Completion: Continue stirring the mixture for an additional 30 minutes after the

bromine addition is complete.[2][3]

Quenching and Acidification: Cool the reaction mixture and carefully pour it into ice water.

Acidify the mixture by adding concentrated hydrochloric acid.[2][3]

Work-up: Wash the acidic solution with ethyl acetate. Then, basify the aqueous layer with an

8 M aqueous sodium hydroxide solution.[3]
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Extraction: Extract the product from the basic aqueous layer with diethyl ether. Wash the

combined ether extracts with a saturated brine solution and dry over anhydrous sodium

sulfate.[2][3]

Purification: Concentrate the dried ether solution under reduced pressure. Purify the residue

by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to obtain 3-

bromo-2-methylpyridine as a colorless oil.[3]

Quantitative Data
Reactant/Pr
oduct

Molecular
Formula

Molecular
Weight (
g/mol )

Quantity Moles Yield

2-

Methylpyridin

e

C₆H₇N 93.13 46.6 g 0.50 -

Aluminum

chloride
AlCl₃ 133.34 200 g 1.50 -

Bromine Br₂ 159.81 40.0 g 0.25 -

3-Bromo-2-

methylpyridin

e

C₆H₆BrN 172.02 5.09 g 0.03 12%

Method 2: Bromination via Sandmeyer-Type
Reaction
The Sandmeyer reaction is a versatile method for introducing a bromo substituent onto a

pyridine ring by diazotization of a corresponding amino-pyridine.[4] This approach offers an

alternative route that can provide different isomers depending on the starting material. The

following protocol describes the synthesis of 2-methyl-3-bromopyridine from 2-methyl-3-

aminopyridine.

Experimental Protocol: Synthesis of 2-Methyl-3-
bromopyridine[5]
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Materials:

2-Methyl-3-aminopyridine

48% Hydrobromic acid (HBr)

Bromine (Br₂)

40% Sodium nitrite (NaNO₂) solution

50% Sodium hydroxide (NaOH) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Salt Formation: Under cooling in an ice-salt bath, add 10.8 g (0.1 mol) of 2-methyl-3-

aminopyridine to 46 ml (0.4 mol) of 48% HBr.[5]

Bromination: Cool the mixture to -5°C and slowly add 15 ml (0.3 mol) of bromine dropwise

over 30-35 minutes.[5]

Diazotization: While maintaining the temperature below 0°C, add 42 g of a 40% sodium

nitrite solution dropwise over 1-1.1 hours. Continue to stir for an additional 30 minutes below

0°C.[5]

Neutralization and Extraction: Slowly add a 50% sodium hydroxide solution, keeping the

temperature below 20°C, to adjust the pH to be alkaline. Extract the reaction mixture with

ethyl acetate.[5]

Drying and Concentration: Dry the combined organic extracts with anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to obtain 2-methyl-3-bromopyridine.[5]

Quantitative Data
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Reactant/Pr
oduct

Molecular
Formula

Molecular
Weight (
g/mol )

Quantity Moles Yield

2-Methyl-3-

aminopyridin

e

C₆H₈N₂ 108.14 10.8 g 0.1 -

48%

Hydrobromic

acid

HBr 80.91 46 ml 0.4 -

Bromine Br₂ 159.81 15 ml 0.3 -

Sodium nitrite NaNO₂ 69.00
42 g (of 40%

solution)
~0.24 -

2-Methyl-3-

bromopyridin

e

C₆H₆BrN 172.02 - - 95%

Reaction Mechanisms and Workflows
The following diagrams illustrate the logical flow of the experimental procedures and the

underlying reaction mechanism.
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Direct Bromination Workflow

Mix 2-Methylpyridine
and AlCl3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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